molecular formula C8H6ClNaO2 B8819447 sodium;3-chloro-2-methylbenzoate CAS No. 1708942-17-9

sodium;3-chloro-2-methylbenzoate

Cat. No.: B8819447
CAS No.: 1708942-17-9
M. Wt: 192.57 g/mol
InChI Key: DWQKWLCHDJQNPM-UHFFFAOYSA-M
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Description

Properties

CAS No.

1708942-17-9

Molecular Formula

C8H6ClNaO2

Molecular Weight

192.57 g/mol

IUPAC Name

sodium;3-chloro-2-methylbenzoate

InChI

InChI=1S/C8H7ClO2.Na/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

DWQKWLCHDJQNPM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-chloro-2-methyl-, sodium salt (1:1) typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-2-methylbenzoic acid.

    Neutralization: The 3-chloro-2-methylbenzoic acid is neutralized with sodium hydroxide (NaOH) to form the sodium salt. The reaction is carried out in an aqueous medium at room temperature.

    Purification: The resulting product is purified through recrystallization or other suitable purification methods to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of benzoic acid, 3-chloro-2-methyl-, sodium salt (1:1) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 3-chloro-2-methylbenzoic acid are neutralized with sodium hydroxide in large reactors.

    Continuous Processing: The reaction mixture is continuously stirred and monitored to ensure complete neutralization.

    Filtration and Drying: The product is filtered to remove any impurities and then dried to obtain the final product in solid form.

Chemical Reactions Analysis

Types of Reactions

sodium;3-chloro-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted benzoic acid derivatives.

    Oxidation Products: Carboxylic acids and other oxidized compounds.

    Reduction Products: Reduced benzoic acid derivatives.

Scientific Research Applications

sodium;3-chloro-2-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of various industrial chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of benzoic acid, 3-chloro-2-methyl-, sodium salt (1:1) involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the nature of the target. The exact mechanism of action may vary based on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Sodium 3-chloro-2-methylbenzoate
  • Molecular Formula : C₈H₆ClNaO₂
  • Molecular Weight : 192.57 g/mol
  • Synonyms: Benzoic acid, 3-chloro-2-methyl-, sodium salt (1:1) .

Structural Features :
The compound consists of a benzoate anion with a chlorine atom at the 3-position and a methyl group at the 2-position, neutralized by a sodium cation. This substitution pattern confers distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Structural Isomers and Substituted Benzoates

Sodium 2-Chloro-3-Methylbenzoate
  • Molecular Formula : C₈H₆ClNaO₂ (identical to the target compound).
  • Substituent Positions : Chlorine at 2-position, methyl at 3-position.
Sodium 4-Chloro-3-Methylbenzoate
  • CAS No.: 1431868-21-1
  • Substituent Positions : Chlorine at 4-position, methyl at 3-position.
  • Impact : The para-chloro group may enhance resonance stabilization of the carboxylate anion, increasing solubility in polar solvents .
Ethyl 3-Chloro-2-Methylbenzoate
  • CAS No.: 56427-71-5
  • Molecular Formula : C₁₀H₁₁ClO₂
  • Key Difference : Ethyl ester group instead of sodium salt. This increases lipophilicity, making it more suitable for organic solvents and less water-soluble. Reactivity differences arise due to ester hydrolysis susceptibility .

Halogen-Substituted Analogs

Sodium 4-Fluoro-3-Methylbenzoate
  • CAS No.: 1431868-18-6
  • Molecular Formula : C₈H₈FNaO₂
  • Key Difference : Fluorine replaces chlorine. Fluorine’s smaller atomic size and higher electronegativity may reduce steric hindrance and alter metabolic pathways (e.g., resistance to dehalogenation) .
Sodium 2-Fluoro-3-Methylbenzoate
  • CAS No.: 1708942-18-0

Biodegradation and Metabolic Pathways

  • Sodium 3-Chloro-2-Methylbenzoate: Degraded by Pseudomonas cepacia MB2 via the meta fission pathway, producing 4-chloro-3-methylcatechol as an intermediate.
  • Comparison with 4-Chloro-2-Methylbenzoate :

    • Lacks induction of meta pyrocatechase activity in P. cepacia MB2, leading to incomplete degradation and environmental persistence .

Physicochemical Properties (Theoretical Analysis)

Compound Molecular Weight (g/mol) Water Solubility* LogP (Predicted) Biodegradability
Sodium 3-chloro-2-methylbenzoate 192.57 High ~1.2 High (via meta pathway)
Sodium 4-fluoro-3-methylbenzoate 178.14 Moderate ~0.8 Moderate
Ethyl 3-chloro-2-methylbenzoate 198.65 Low ~3.0 Low

*Water solubility inferred from ionic (sodium salts) vs. ester forms.

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